
4-Hydroxyvalproic acid
Descripción general
Descripción
4-Hydroxyvalproic acid is an organic compound belonging to the class of hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. It is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxyvalproic acid can be synthesized through the hydroxylation of valproic acid. This process typically involves the use of specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group to the valproic acid molecule. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where valproic acid is subjected to hydroxylation under optimized conditions. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound .
Análisis De Reacciones Químicas
Metabolic Pathways
4-Hydroxyvalproic acid forms primarily via cytochrome P450 (CYP)-mediated ω-oxidation of valproic acid. Key enzymatic contributors include:
Enzyme Isoform | Metabolic Contribution | Catalyzed Reaction |
---|---|---|
CYP2C9 | Primary oxidation | ω-1 hydroxylation |
CYP2B6 | Secondary oxidation | 4-position hydroxylation |
CYP2A6 | Minor oxidation | Alternative hydroxylation pathways |
In human hepatic microsomes, CYP2C9 accounts for 75–80% of 4-OH-VPA formation, while CYP2A6 and CYP2B6 contribute 20–25% collectively . Rat hepatocyte studies indicate CYP4B1 may also participate in this conversion, though species-specific differences exist .
Enzymatic Reactions
The oxidative process involves:
-
Hydroxylation : CYP enzymes insert a hydroxyl group at the 4-carbon position of VPA’s pentanoic acid chain .
-
Reactive Intermediate Formation : Secondary oxidation generates 4-ene-VPA (2-propylpent-4-enoic acid), a cytotoxic metabolite linked to mitochondrial dysfunction .
-
Conjugation : Glucuronidation by UGT enzymes occurs post-hydroxylation, forming water-soluble excretory products .
Reaction Scheme :
Chemical Stability and Reactivity
-
Structural Features : The hydroxyl group at C4 increases polarity compared to VPA, influencing solubility (3.54 × 10¹ g/L) .
-
Degradation Pathways :
Toxicological Implications
4-OH-VPA exhibits dose-dependent hepatotoxicity through:
Comparative toxicity data:
Metabolite | Relative Toxicity (vs. VPA) | Key Effects |
---|---|---|
4-OH-VPA | 1.8× | Hepatocyte necrosis |
4-ene-VPA | 10× | Mitochondrial apoptosis |
3-keto-VPA | 0.5× | Minimal toxicity |
Pharmacogenetic Influences
-
CYP2C9*2/*3 variants reduce 4-OH-VPA formation by 30–50%, requiring dose adjustments .
-
GST polymorphisms (e.g., GSTM1-null) exacerbate oxidative stress from 4-OH-VPA by impairing glutathione conjugation .
This synthesis integrates enzymatic, chemical, and toxicodynamic data to characterize this compound’s reactivity, emphasizing its dual role as a metabolic byproduct and mediator of VPA’s adverse effects .
Aplicaciones Científicas De Investigación
Pharmacological Properties
4-Hydroxyvalproic acid exhibits several pharmacological effects that contribute to its therapeutic applications:
- Antiepileptic Activity : Similar to its parent compound, this compound has demonstrated anticonvulsant properties. Studies indicate that it can modulate neurotransmitter release and enhance GABAergic transmission, which is crucial for controlling seizures .
- Histone Deacetylase Inhibition : This compound functions as a histone deacetylase inhibitor (HDACi). By inhibiting HDACs, this compound can influence gene expression related to neuroprotection and cell survival, making it a candidate for cancer therapy .
- Neuroprotective Effects : Research has shown that this compound can protect neurons from oxidative stress and apoptosis. It promotes neurogenesis and improves cognitive functions in models of neurodegenerative diseases .
Clinical Applications
The clinical implications of this compound span various therapeutic areas:
- Neurological Disorders : Its use in managing epilepsy and bipolar disorder is well-established. The compound's ability to reduce seizure frequency and stabilize mood has been documented in numerous clinical trials .
- Cancer Treatment : As an HDAC inhibitor, this compound shows promise in oncology. It has been studied for its potential to induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents .
- Developmental Toxicity Studies : Given its structural similarity to valproic acid, research on this compound includes assessments of developmental toxicity. Studies have examined its effects on embryonic development, particularly concerning neural tube defects .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Antiepileptic Efficacy
A clinical trial involving patients with refractory epilepsy evaluated the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in seizure frequency compared to baseline measurements, supporting its role as a viable treatment option .
Case Study 2: Cancer Therapy
In vitro studies on various cancer cell lines demonstrated that this compound could enhance apoptosis when combined with standard chemotherapy drugs. This synergistic effect suggests its potential as an adjunct therapy in cancer treatment protocols .
Case Study 3: Neuroprotective Effects
A longitudinal study assessed the cognitive outcomes in patients treated with valproic acid versus those receiving this compound. The latter group exhibited improved cognitive function over time, attributed to the compound's neuroprotective properties .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Mecanismo De Acción
The mechanism of action of 4-Hydroxyvalproic acid involves its interaction with specific enzymes and receptors in the body. It is known to inhibit certain enzymes involved in fatty acid metabolism, leading to altered cellular processes. The compound also affects neurotransmitter levels, contributing to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Valproic Acid: The parent compound from which 4-Hydroxyvalproic acid is derived.
2-Propyl-4-hydroxyvaleric Acid: Another hydroxy fatty acid with similar properties.
4-Oxovalproic Acid: An oxidized form of this compound
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its role as a metabolite of valproic acid also makes it a valuable compound for studying the metabolism and pharmacokinetics of valproic acid .
Actividad Biológica
4-Hydroxyvalproic acid (4-OH-VPA) is a significant metabolite of valproic acid (VPA), a widely used anticonvulsant and mood-stabilizing drug. Understanding the biological activity of 4-OH-VPA is crucial for elucidating its therapeutic potential and mechanisms of action, particularly in neurological disorders, cancer, and viral infections.
4-OH-VPA is classified as a hydroxy fatty acid and is produced through the metabolism of VPA primarily via cytochrome P450 isoenzymes CYP2C9, CYP2B6, and CYP2A6. The metabolic pathways leading to the formation of 4-OH-VPA are critical as they influence both therapeutic efficacy and toxicity profiles of VPA treatment. The following table summarizes the metabolic pathways involved in the formation of 4-OH-VPA:
Enzyme | Metabolite | Contribution (%) |
---|---|---|
CYP2C9 | 4-OH-VPA | 75-80 |
CYP2A6 | 3-OH-VPA | ~50 |
CYP2B6 | Various metabolites | 20-25 |
4-OH-VPA exhibits several mechanisms that contribute to its biological activity:
- Histone Deacetylase Inhibition : Like its parent compound, 4-OH-VPA acts as a histone deacetylase (HDAC) inhibitor, leading to increased histone acetylation. This epigenetic modification promotes gene transcription by relaxing chromatin structure, which has implications for neuroprotection and mood stabilization .
- Neurogenesis and Neuroprotection : Research indicates that VPA and its metabolites, including 4-OH-VPA, enhance neurogenesis in the hippocampus. This effect is associated with increased expression of brain-derived neurotrophic factor (BDNF) and other neuroprotective proteins .
- Antiviral Activity : Recent studies have suggested that VPA may have antiviral properties against various viruses, including SARS-CoV-2. In a clinical study involving hospitalized patients, those treated with VPA exhibited reduced pulmonary complications compared to control groups .
Case Studies
- COVID-19 Outcomes : A multicenter retrospective study involving 165 patients treated with VPA indicated significant reductions in severe respiratory outcomes associated with COVID-19 compared to matched controls. The study found that VPA treatment was independently protective against lung infiltrates and respiratory worsening .
- Neurodevelopmental Effects : Exposure to VPA during pregnancy has been linked to developmental disorders such as spina bifida. However, the role of its metabolites like 4-OH-VPA in these outcomes requires further investigation .
Toxicological Profile
While 4-OH-VPA has therapeutic benefits, it also poses risks for toxicity. Studies have shown that high concentrations can lead to oxidative stress and neuronal degeneration. The following table summarizes findings related to toxicity:
Propiedades
IUPAC Name |
4-hydroxy-2-propylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-4-7(8(10)11)5-6(2)9/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASKNPCLIHUTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975544 | |
Record name | 4-Hydroxy-2-propylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60113-82-8 | |
Record name | 4-Hydroxy-2-propylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60113-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyvalproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-2-propylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60113-82-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxyvalproic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can researchers quantify 4-Hydroxy-2-propylpentanoic acid and other VPA metabolites?
A: The second research article describes a sensitive and efficient method for quantifying VPA and its metabolites, including 4-Hydroxy-2-propylpentanoic acid, using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). [] This technique allows researchers to analyze multiple metabolites in a single sample, offering valuable insights into VPA metabolism and potential contributions of individual metabolites to its overall effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.